

Introduction: The Significance of the 6-Iodoquinolin-4-ol Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Iodoquinolin-4-ol**

Cat. No.: **B1312100**

[Get Quote](#)

6-Iodoquinolin-4-ol is a halogenated derivative of the quinolin-4-one scaffold, a core structure of significant interest in medicinal chemistry and materials science. The quinolin-4-one motif is a privileged structure, found in numerous natural products and synthetic compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.^[1] The introduction of an iodine atom at the 6-position provides a crucial synthetic handle for further molecular elaboration. This iodine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.^[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of **6-Iodoquinolin-4-ol**, designed for researchers and professionals in drug discovery and organic synthesis.

PART 1: Physicochemical and Structural Properties

6-Iodoquinolin-4-ol exists in a tautomeric equilibrium with its 6-iodo-1H-quinolin-4-one form, with the keto form generally being more stable.^[2] Its fundamental properties are summarized below.

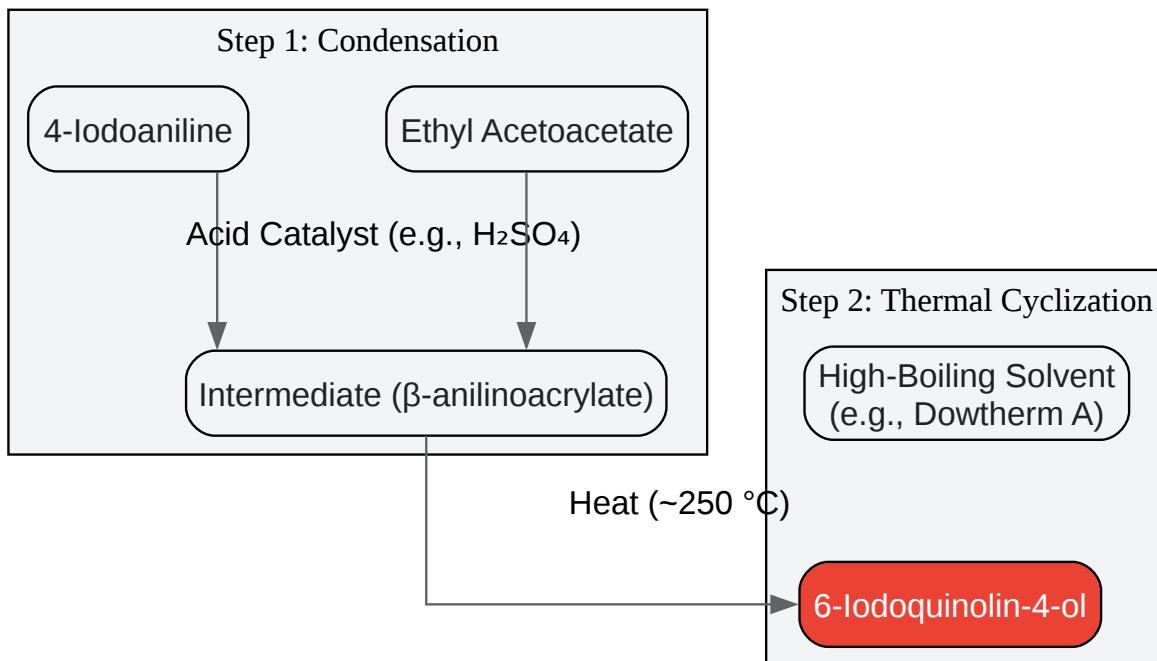
Property	Value	Source
IUPAC Name	6-iodo-1H-quinolin-4-one	PubChem[3]
Molecular Formula	C ₉ H ₆ INO	PubChem[3]
Molecular Weight	271.05 g/mol	PubChem[3]
Monoisotopic Mass	270.94941 Da	PubChem[3]
CAS Number	342617-07-6	PubChem[3]
Appearance	Expected to be a solid powder	General knowledge
XLogP (Predicted)	1.2	PubChem[3]
SMILES	C1=CC2=C(C=C1I)C(=O)C=C N2	PubChem[3]
InChIKey	ZAZOVHUNVUSQMU- UHFFFAOYSA-N	PubChem[3]

PART 2: Synthesis of 6-Iodoquinolin-4-ol

The most common and effective method for synthesizing the quinolin-4-one core is the Conrad-Limpach reaction. This process involves the condensation of an aniline with a β -ketoester, followed by a thermal cyclization. For **6-Iodoquinolin-4-ol**, the synthesis commences with commercially available 4-iodoaniline.

Synthetic Workflow: Conrad-Limpach Cyclization

The following diagram illustrates the two-stage process for the synthesis of **6-Iodoquinolin-4-ol**.



[Click to download full resolution via product page](#)

Caption: Conrad-Limpach synthesis of **6-Iodoquinolin-4-ol**.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar quinolin-4-one syntheses.[\[4\]](#)[\[5\]](#)

Materials:

- 4-iodoaniline (1 equivalent)
- Ethyl acetoacetate (1.1 equivalents)
- High-boiling point inert solvent (e.g., Dowtherm A or Diphenyl ether)
- Petroleum ether or Hexane for washing

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 4-iodoaniline (1 equiv.) and ethyl acetoacetate (1.1 equiv.).
 - Rationale: A slight excess of the β -ketoester is used to ensure the complete consumption of the aniline starting material.
- Condensation (Optional Acid Catalysis): While the condensation can proceed thermally, adding a catalytic amount of a strong acid (e.g., a drop of concentrated H_2SO_4) can accelerate the formation of the β -anilinoacrylate intermediate at a lower temperature before the cyclization step.
- Thermal Cyclization: Add the mixture to a preheated high-boiling point solvent (e.g., Dowtherm A) at approximately $250\text{ }^\circ\text{C}$ under an inert atmosphere (e.g., Nitrogen).
 - Rationale: The high temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution (cyclization) that forms the quinolone ring. An inert atmosphere prevents oxidation of the starting materials and product at these high temperatures.
- Reaction Monitoring: Stir the mixture vigorously for 30-60 minutes. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- Product Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, **6-Iodoquinolin-4-ol**, should precipitate out of the solvent.
 - Rationale: The product is typically much less soluble in the non-polar, high-boiling solvent at room temperature, allowing for easy isolation.
- Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid sequentially with petroleum ether (or hexane) to remove the residual high-boiling solvent, followed by a small amount of cold ethanol or isopropanol.^[4]
- Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, dimethylformamide (DMF), or acetic acid to yield the final product.

PART 3: Spectral Properties

Spectroscopic analysis is essential for confirming the structure and purity of **6-Iodoquinolin-4-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific high-resolution spectra for **6-Iodoquinolin-4-ol** are not readily available in public databases, the expected chemical shifts can be predicted based on analyses of closely related compounds like 6-bromoquinolin-4-ol and other substituted quinolinols.[\[6\]](#)[\[7\]](#)

- ^1H NMR (in DMSO-d₆):
 - N-H Proton: A broad singlet is expected around δ 11.5-12.0 ppm.[\[6\]](#)
 - Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (δ 7.0-8.5 ppm). Due to the iodine substituent, the proton at C5 will likely be a doublet, the proton at C7 a doublet of doublets, and the proton at C8 a doublet. The protons on the pyridinone ring (C2 and C3) will also appear as doublets in this region.
 - For 6-bromoquinolin-4-ol, characteristic peaks are observed at δ 8.15 (d, H5), 7.95 (m, H7), and 7.51 (d, H8).[\[7\]](#) A similar pattern is expected for the iodo-analog.
- ^{13}C NMR (in DMSO-d₆):
 - Carbonyl Carbon (C4): Expected to be significantly downfield, around δ 175-180 ppm.[\[6\]](#)
 - C-I Carbon (C6): The carbon directly attached to the iodine will have a chemical shift significantly influenced by the halogen, typically appearing further upfield than if it were attached to a proton.
 - Other aromatic carbons will resonate in the typical δ 110-150 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

- Technique: High-Resolution Mass Spectrometry (HRMS) or GC-MS can be employed.[\[3\]](#)[\[8\]](#)

- Expected Molecular Ion Peak (M^+): The monoisotopic mass is 270.9494 Da.[\[3\]](#) HRMS should show a prominent peak at $m/z \approx 270.9494$.
- Fragmentation: Common fragmentation patterns for quinolones involve the loss of CO (28 Da) and subsequent cleavages of the ring system.[\[9\]](#) The presence of iodine (atomic mass ≈ 127) will lead to a characteristic isotopic pattern and fragmentation pathways involving the loss of I or HI.
- Predicted Data: Predicted collision cross-section (CCS) values for various adducts, such as $[M+H]^+$ at m/z 271.95668 and $[M-H]^-$ at m/z 269.94212, are available.[\[10\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

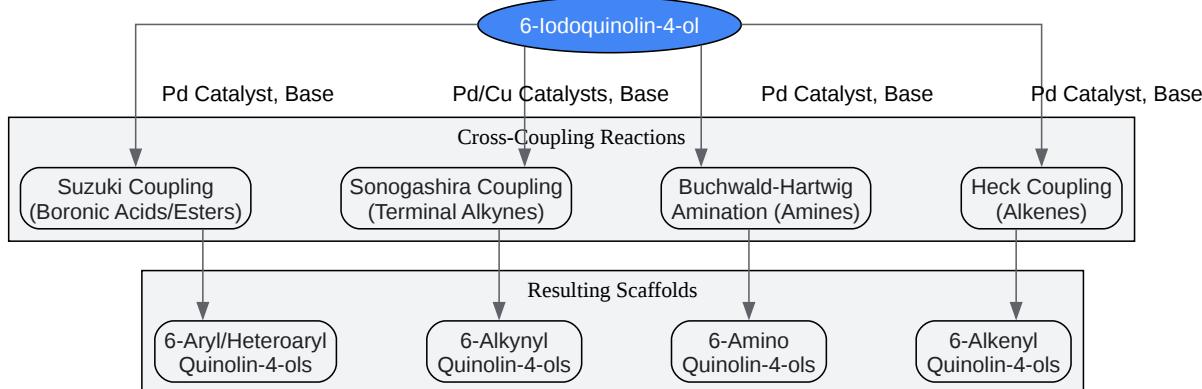
- N-H Stretch: A broad absorption band is expected in the range of 3200-3400 cm^{-1} corresponding to the N-H bond of the pyridinone ring.
- C=O Stretch: A strong, sharp absorption peak characteristic of the ketone carbonyl group should appear around 1620-1660 cm^{-1} .
- C=C and C=N Stretches: Multiple peaks in the 1450-1600 cm^{-1} region correspond to the aromatic ring vibrations.

PART 4: Chemical Reactivity and Synthetic Utility

The primary value of **6-Iodoquinolin-4-ol** in synthetic chemistry lies in the reactivity of the C-I bond, which serves as a versatile anchor for building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) catalysts, initiating a catalytic cycle for various cross-coupling reactions. This makes **6-Iodoquinolin-4-ol** an ideal substrate for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **6-Iodoquinolin-4-ol** in cross-coupling.

This reactivity allows for the regioselective functionalization of the quinolone core, which is a powerful strategy for generating libraries of diverse compounds for screening in drug discovery programs.[7]

PART 5: Applications in Drug Discovery and Research

The quinolin-4-one scaffold is a cornerstone in medicinal chemistry.[1] **6-Iodoquinolin-4-ol** serves as a key intermediate for accessing novel analogs with potential therapeutic applications.

- **Anticancer Agents:** Many substituted quinolin-4-ones exhibit cytotoxic activity against various cancer cell lines.[1] The ability to functionalize the 6-position allows for the exploration of structure-activity relationships (SAR) to develop potent and selective anticancer agents.
- **Enzyme Inhibition:** Substituted 8-hydroxyquinolines, structurally related to **6-Iodoquinolin-4-ol**, are potent inhibitors of enzymes like catechol O-methyltransferase (COMT), a target in

neuropharmacological studies.[11][12] The 6-iodo intermediate allows for the synthesis of analogs to probe interactions within enzyme active sites.

- **Antimicrobial Agents:** The quinolone family is famous for its antibacterial agents (e.g., ciprofloxacin).[1] While most antibacterial quinolones have a carboxylic acid at the 3-position, the core scaffold is crucial for activity. **6-Iodoquinolin-4-ol** can be used to synthesize novel derivatives for screening against bacterial, fungal, and protozoal pathogens.[11][13]

PART 6: Safety and Handling

Proper handling of **6-Iodoquinolin-4-ol** is crucial to ensure laboratory safety.

- **GHS Hazard Classification:**
 - H315: Causes skin irritation (Warning, Skin corrosion/irritation).[3]
 - H319: Causes serious eye irritation (Warning, Serious eye damage/eye irritation).[3]
 - H335: May cause respiratory irritation (Warning, Specific target organ toxicity, single exposure).[3]
- **Precautionary Measures:**
 - P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[3]
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
- **Incompatible Materials:** Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[14]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. 4-Iodoquinolin-3-OL | 32435-62-4 | Benchchem [benchchem.com]
- 3. 6-Iodoquinolin-4-ol | C9H6INO | CID 5250493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. PubChemLite - 6-iodoquinolin-4-ol (C9H6INO) [pubchemlite.lcsb.uni.lu]
- 11. 5-Iodoquinolin-8-ol|CAS 13207-63-1|For Research [benchchem.com]
- 12. Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [Introduction: The Significance of the 6-Iodoquinolin-4-ol Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1312100#6-iodoquinolin-4-ol-chemical-properties\]](https://www.benchchem.com/product/b1312100#6-iodoquinolin-4-ol-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com